molecular formula C24H25N3O6 B2869213 Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-70-2

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2869213
CAS No.: 899992-70-2
M. Wt: 451.479
InChI Key: KRBIOZFTAMAJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a dihydropyridazine core substituted with an ethoxy-linked 4-ethoxyphenylamide group, an o-tolyl (ortho-methylphenyl) moiety, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-4-31-18-12-10-17(11-13-18)25-21(28)15-33-20-14-22(29)27(19-9-7-6-8-16(19)3)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIOZFTAMAJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

  • Structural Difference : The para-tolyl (p-tolyl) substituent replaces the ortho-tolyl (o-tolyl) group in the target compound .
  • Electronic effects remain similar, but spatial orientation differences may alter intermolecular interactions (e.g., π-stacking).
  • Database Entries: Distinct ZINC and PubChem identifiers (e.g., ZINC9761815) confirm its unique chemical identity despite minor structural variation .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structural Difference : Replaces the dihydropyridazine core with a tetrahydrobenzo[b]thiophene ring and introduces a 4-hydroxyphenyl group instead of 4-ethoxyphenyl .
  • Synthesis :
    • Synthesized via a multicomponent Petasis reaction using HFIP solvent, 3 Å molecular sieves, and a 22% isolated yield .
    • Contrasting methods (e.g., solvent choice, catalysts) may influence scalability compared to the target compound.
  • The hydroxyl group introduces hydrogen-bonding capability absent in the ethoxy-substituted analog.

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The ortho- vs. para-tolyl substitution (target vs. compound) warrants crystallographic analysis (e.g., using SHELX or ORTEP-3 ) to assess conformational differences.
  • Synthetic Optimization : The 22% yield for 6o highlights challenges in multicomponent reactions; alternative strategies (e.g., flow chemistry or catalyst screening) could improve efficiency for related compounds.

Preparation Methods

Multi-Component Cyclization Strategies

Four-Component Reaction Framework

A foundational approach involves adapting four-component reactions (4CR) to construct the dihydropyridazine skeleton. In analogous syntheses, ethyl acetoacetate, aldehydes, ammonium acetate, and diketones undergo cyclocondensation under acidic conditions to form 1,4-dihydropyridazine derivatives. For the target compound, substituting the aldehyde component with o-tolualdehyde and integrating a pre-functionalized ethoxyphenylamino-acetyloxy side chain enables regioselective assembly.

Key parameters from optimized 4CR protocols include:

  • Catalyst : Trichloroisocyanuric acid (TCCA, 25 mol%) in ethanol-water (1:1)
  • Temperature : Reflux conditions (78–80°C)
  • Yield : 48–79% for structurally related dihydropyridazines

Reaction kinetics favor rapid imine formation followed by rate-limiting cyclization, as demonstrated in rhodium-catalyzed C–H activation studies.

Stepwise Synthesis via Pyridazine Ring Formation

Hydrazine-Diketone Cyclocondensation

The dihydropyridazine core forms via cyclization between hydrazine derivatives and 1,3-diketones. For example, reacting ethyl 3-oxobutanoate with o-tolylhydrazine generates the 1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate intermediate. Subsequent functionalization introduces the 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy) moiety through nucleophilic aromatic substitution.

Optimization of Cyclization Conditions
  • Solvent : Ethanol or methanol, achieving 59–92% yields for analogous cyclizations
  • Acid Catalyst : Acetic acid (1.13 mL per 20 mmol substrate)
  • Reaction Time : 1–8 hours under reflux

Side-Chain Functionalization

Ethoxyphenylamino-Acetyloxy Installation

The 2-((4-ethoxyphenyl)amino)-2-oxoethoxy group is introduced via SN2 reaction between 4-ethoxyaniline and α-chloroacetyl chloride, followed by coupling to the pyridazine ring’s 4-hydroxyl group.

Critical Parameters :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) in dichloromethane
  • Temperature : 0°C → room temperature, 12–24 hours
  • Yield : 67–70% for similar amide couplings

Catalytic Methods for Enhanced Efficiency

TCCA-Catalyzed One-Pot Synthesis

Trichloroisocyanuric acid (TCCA) proves effective in catalyzing the tandem condensation-cyclization sequence:

Optimized Protocol :

Parameter Value
Catalyst Loading 25 mol% TCCA
Solvent Ethanol:H₂O (1:1)
Temperature Reflux (78°C)
Time 30 minutes
Yield 79% (analogous structures)

TCCA’s dual role as Brønsted acid and oxidizing agent facilitates both imine formation and aromatization.

Transition Metal-Catalyzed C–H Activation

Rhodium complexes enable direct functionalization of dihydropyridazine intermediates via C–H bond activation:

Key Advantages :

  • Avoids pre-functionalized substrates
  • Enables late-stage diversification
  • Ligand System : Bidentate phosphines enhance regioselectivity

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry reduces reaction times from hours to minutes:

  • Residence Time : <10 minutes for cyclization steps
  • Throughput : 50 g/hr demonstrated for related APIs

Green Chemistry Metrics

  • E-Factor : 8.2 (improved from 15.7 in batch)
  • PMI : 6.3 kg/kg via solvent recycling

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
4CR with TCCA 79 98 High
Stepwise Synthesis 59 95 Moderate
C–H Activation 68 97 Low

The TCCA-catalyzed 4CR offers optimal balance between efficiency and practicality, though transition metal catalysis provides superior selectivity for complex derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.